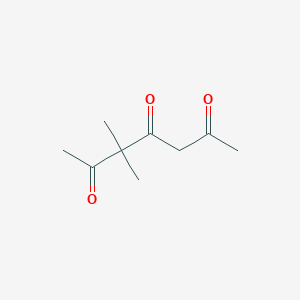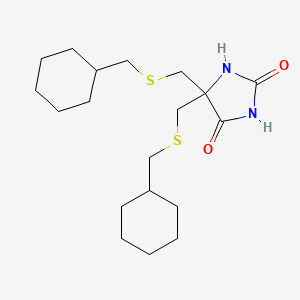
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione is a compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, which includes two cyclohexylmethylthio groups attached to the imidazolidinedione core, imparts specific chemical and physical properties that make it valuable for research and application.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione typically involves the reaction of imidazolidinedione with cyclohexylmethylthiol in the presence of a suitable base. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or tetrahydrofuran.
Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the thiol group, facilitating the nucleophilic attack on the imidazolidinedione.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Thioethers, thioesters.
Aplicaciones Científicas De Investigación
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione involves its interaction with specific molecular targets. The thiol groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The imidazolidinedione core may also interact with other molecular pathways, contributing to its overall mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Bis(phenylthio)methyl-2,4-imidazolidinedione: Similar structure but with phenyl groups instead of cyclohexylmethyl groups.
5,5-Bis(methylthio)methyl-2,4-imidazolidinedione: Similar structure but with methyl groups instead of cyclohexylmethyl groups.
Uniqueness
5,5-Bis(((cyclohexylmethyl)thio)methyl)-2,4-imidazolidinedione is unique due to the presence of cyclohexylmethyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
142979-80-4 |
|---|---|
Fórmula molecular |
C19H32N2O2S2 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
5,5-bis(cyclohexylmethylsulfanylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H32N2O2S2/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h15-16H,1-14H2,(H2,20,21,22,23) |
Clave InChI |
FUIUFQXRLLQBGS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CSCC2(C(=O)NC(=O)N2)CSCC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


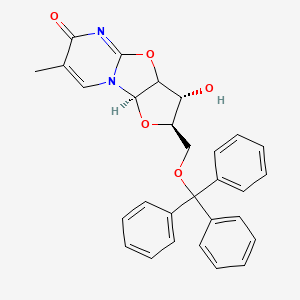
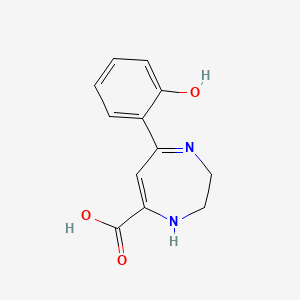

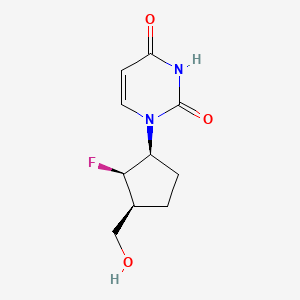


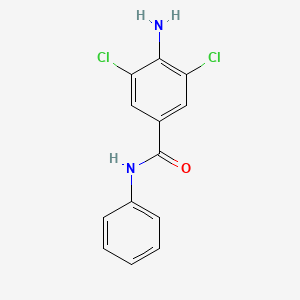
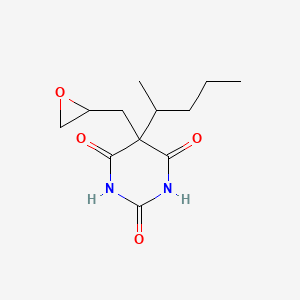

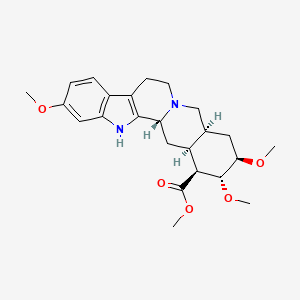

![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)

